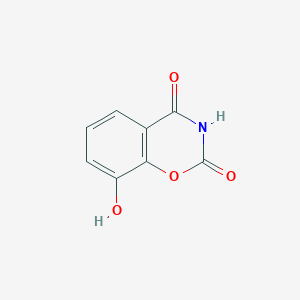
贝那德罗斯汀
描述
Benadrostin is a compound known for its inhibitory effects on poly(adenosine diphosphate-ribose) polymerase, an enzyme involved in DNA repair and apoptosis. It was first isolated from the culture broth of the microorganism Streptomyces flavovirens. The structure of benadrostin is defined as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione .
科学研究应用
Benadrostin has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of poly(adenosine diphosphate-ribose) polymerase.
Biology: Investigated for its role in apoptosis and DNA repair mechanisms.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit poly(adenosine diphosphate-ribose) polymerase.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in research
作用机制
Target of Action
Benadrostin primarily targets Poly (ADP-ribose) Polymerase (PARP) . PARP is a chromatin-bound enzyme that synthesizes a protein-bound homopolymer, poly(ADP-ribose), from nicotinamide adenine dinucleotide (NAD). Various nuclear proteins, including histones and non-histone proteins, have been reported as acceptors of this polymer .
Mode of Action
Benadrostin acts as an inhibitor of PARP . It competes with the substrate, leading to the inhibition of the enzyme . This inhibition disrupts the normal function of PARP, affecting various cellular processes.
Biochemical Pathways
The inhibition of PARP by Benadrostin affects the poly(ADP-ribose) biosynthesis pathway . This pathway is crucial for efficient DNA repair . By inhibiting PARP, Benadrostin disrupts the normal functioning of this pathway, leading to changes in cellular activities.
Pharmacokinetics
It’s known that benadrostin was discovered in the fermentation broth of streptomyces flavovirens mh499-ot1 . It was purified by chromatography followed by solvent extraction and then isolated .
Result of Action
The inhibition of PARP by Benadrostin has been shown to interfere with apoptosis, or programmed cell death . Specifically, it has been found to inhibit apoptosis of HL-60 cells induced by 5-azacytidine . This suggests that Benadrostin may have significant effects on cellular survival and death processes.
生化分析
Biochemical Properties
Benadrostin plays a significant role in biochemical reactions as it acts as an inhibitor of poly (ADP-ribose) synthetase . This enzyme is involved in DNA repair and programmed cell death, thus Benadrostin’s interaction with it can have profound effects on cellular processes .
Cellular Effects
The effects of Benadrostin on cells are primarily through its inhibition of poly (ADP-ribose) synthetase . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Benadrostin exerts its effects through binding interactions with the enzyme poly (ADP-ribose) synthetase, leading to its inhibition . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that Benadrostin is derived from actinomycetes, which are known for their stability and long-term effects on cellular function .
Metabolic Pathways
Benadrostin is involved in the metabolic pathway related to the function of poly (ADP-ribose) synthetase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Benadrostin is typically produced through microbial fermentation. The microorganism Streptomyces flavovirens is cultured in a medium containing glucose, soluble starch, meat extract, dried yeast, potassium dihydrogen phosphate, sodium chloride, calcium carbonate, and magnesium sulfate. The fermentation is carried out at 28°C for six days under shaking conditions. After fermentation, the supernatant and mycelium are separated by centrifugation .
Industrial Production Methods
The industrial production of benadrostin involves large-scale fermentation using bioreactors. The culture broth is subjected to solvent extraction, followed by chromatographic purification to isolate benadrostin. The compound is then crystallized to obtain a pure product .
化学反应分析
Types of Reactions
Benadrostin undergoes various chemical reactions, including:
Oxidation: Benadrostin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in benadrostin.
Substitution: Benadrostin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various benadrostin derivatives with modified functional groups, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
Benzamide: Another inhibitor of poly(adenosine diphosphate-ribose) polymerase with a different structure.
Nicotinamide: A compound that also inhibits poly(adenosine diphosphate-ribose) polymerase but with lower potency compared to benadrostin.
Uniqueness
Benadrostin is unique due to its specific structure, which allows it to effectively inhibit poly(adenosine diphosphate-ribose) polymerase with high potency. Its ability to induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
8-hydroxy-1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIRLGRTNUTGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151728 | |
| Record name | Benadrostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117241-60-8 | |
| Record name | Benadrostin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benadrostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Benadrostin and what is its mechanism of action?
A1: Benadrostin is a natural product isolated from the bacterium Streptomyces flavovirens. [, ] It acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, ] While its exact mechanism is not fully elucidated in the provided research, it's known to be competitive with the substrate, meaning it likely binds to the enzyme's active site, preventing the binding of its natural substrate and inhibiting its activity. []
Q2: What is the structure of Benadrostin and what is its molecular formula and weight?
A2: Benadrostin is characterized as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione. [] Its molecular formula is C8H5NO4. [] Based on this formula, its molecular weight can be calculated to be 179.13 g/mol.
Q3: Has Benadrostin demonstrated any promising biological activities?
A3: Research indicates that Benadrostin can interfere with apoptosis (programmed cell death) in HL-60 cells induced by 5-azacytidine. [, ] It has also shown potential in suppressing antibody responses in lupus-prone MRL/Mp-1pr/1pr mice, suggesting a possible therapeutic avenue for systemic lupus erythematosus and preventing fetal loss. [, ]
Q4: Are there any other known natural sources of Benadrostin besides Streptomyces flavovirens?
A4: Yes, besides Streptomyces flavovirens, Benadrostin has also been isolated from a terrestrial Streptomyces sp. (Ank75) and a marine-derived actinomycete strain USF-TC31. [, ] This highlights the potential for discovering Benadrostin analogs from various microbial sources.
Q5: What analytical techniques are commonly employed to characterize and quantify Benadrostin?
A5: While specific analytical methods used for Benadrostin are not detailed in the provided abstracts, structural elucidation typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] Quantification likely utilizes chromatographic methods such as High-Performance Liquid Chromatography (HPLC), potentially coupled with detectors like UV or MS, depending on the desired sensitivity and selectivity.
Q6: Are there any known derivatives of Benadrostin?
A6: Yes, at least one derivative of Benadrostin has been identified – RK-144171. [] This compound was isolated from Streptomyces sp. RK88-1441. The existence of derivatives suggests the possibility of modifying the Benadrostin structure to improve its pharmacological properties or explore structure-activity relationships.
Q7: Are there any known compounds with similar biological activity to Benadrostin?
A7: Yes, 2-methyl-4[3H]-quinazolinone, produced by the bacterium Bacillus cereus BMH225-mF1, has also been identified as an inhibitor of poly(ADP-ribose) synthetase. [] This suggests that different chemical scaffolds can exhibit similar inhibitory activity against this enzyme, opening up avenues for discovering new PARP inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





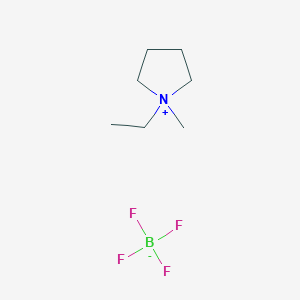

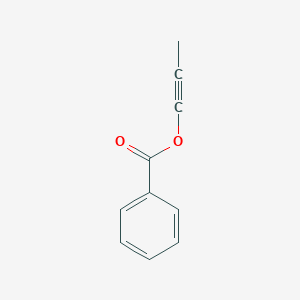
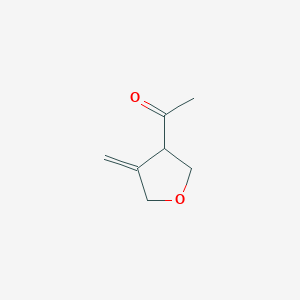
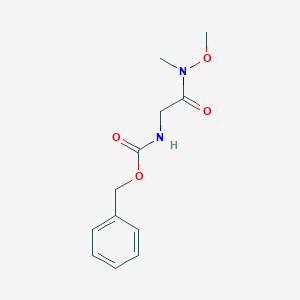
![1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene](/img/structure/B37879.png)
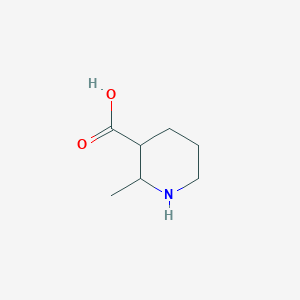
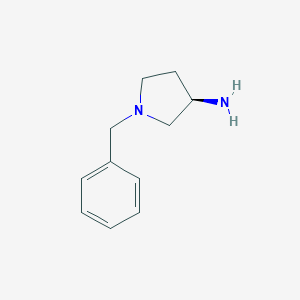
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)


